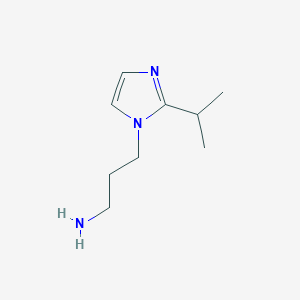![molecular formula C8H11NS B1276603 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 92503-61-2](/img/structure/B1276603.png)
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Descripción general
Descripción
“4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a chemical compound with the molecular formula C8H11NS . It is used as an intermediate in the synthesis of the antiplatelet drug clopidogrel .
Synthesis Analysis
A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) was synthesized and evaluated for their human phenylethanolamine N-methyltransferase (hPNMT) inhibitory potency . The synthesis of these compounds was accomplished using a one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base .
Molecular Structure Analysis
The molecular structure of “4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” can be represented by the InChI string: InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3 . This indicates that the compound has a tetrahydrothieno[3,2-c]pyridine core with a methyl group attached .
Chemical Reactions Analysis
The 2- and 6-substituents for the proposed THTPs were selected on the basis of previous SAR data for THIQs. Methyl and trifluoromethyl groups were added to the 6-position of THTP . These groups are not likely to be the optimal substituents for the 6-position of THTP, but the methyl group is optimal for determining the effect of 6-substitution with minimal steric interference, while the trifluoromethyl group is suitable for determining the influence of the pKa of the THTP amine on α2-adrenoceptor affinity .
Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is 153.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 40.3 Ų .
Aplicaciones Científicas De Investigación
Pharmacology
Antithrombotic Drug Development: This compound is a key intermediate in the synthesis of antithrombotic medications like Clopidogrel and Prasugrel . These drugs are used to prevent blood clots in patients with cardiovascular diseases.
Organic Synthesis
Synthetic Building Block: It serves as a versatile building block for the synthesis of various organic molecules. Its structure is pivotal in constructing complex molecules with potential pharmacological activities .
Material Science
Organic Electronic Materials: The thienopyridine moiety within the compound’s structure is of interest in the development of organic electronic materials due to its potential conductive properties .
Analytical Chemistry
Chromatographic Analysis: As a standard, it can be used in chromatographic methods to identify and quantify similar structural compounds in various samples, aiding in quality control and research .
Biochemistry
Enzyme Inhibition Studies: Derivatives of this compound are studied for their potential to inhibit certain enzymes, which is crucial for understanding biochemical pathways and developing new drugs .
Environmental Science
Pollutant Degradation: Research into the degradation of thienopyridine derivatives could provide insights into environmental processes affecting similar compounds and inform pollution mitigation strategies .
Antimicrobial Research
Antibacterial and Antifungal Agent Development: The compound’s derivatives have been evaluated for their antibacterial and antifungal activities, which is significant for the development of new antimicrobial agents .
Cell Biology
Antitubulin Agents: Studies suggest that certain derivatives can affect tubulin dynamics, which is essential for cell division and has implications in cancer research and treatment .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have significant antibacterial and antifungal activities .
Mode of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, particularly the g2/m phase .
Result of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLCKCXJUXCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424488 | |
| Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92503-61-2 | |
| Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)









![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)


